4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole
Overview
Description
4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C8H6BrFN2 and its molecular weight is 229.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Activity
A study conducted by Nandha, Ramareddy, and Kuntal (2018) focused on synthesizing fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, showing potential anti-inflammatory activity. This research highlights the potential of 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole derivatives in anti-inflammatory applications (Nandha, Ramareddy, & Kuntal, 2018).
Synthesis and Structural Studies
In 2023, Richter et al. reported on the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent, showcasing the structural versatility of benzimidazole derivatives, including this compound (Richter et al., 2023).
Potential for Amyloid-Avid Probes
Research by Morais et al. (2012) on N-Methylated Benzimidazole Compounds indicates the utility of benzimidazole derivatives in the design of amyloid-avid probes, relevant in studies of neurodegenerative diseases (Morais et al., 2012).
Antimycobacterial Activity
A study by Gobis et al. (2015) on novel 1H-benzo[d]imidazole derivatives showcased their effective tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis, suggesting potential antimycobacterial applications (Gobis et al., 2015).
Physicochemical Properties and Applications
Emel’yanenko et al. (2017) investigated the thermochemical properties of various 1-(R-phenyl)-1H-imidazoles, including 4-bromo derivatives, highlighting their potential for practical applications due to their tunable physicochemical properties (Emel’yanenko et al., 2017).
Antibacterial and Antifungal Activity
A 2010 study by Reddy and Reddy synthesized novel thiazol-2-amines and evaluated their antibacterial and antifungal activity, underlining the antimicrobial potential of benzimidazole derivatives (Reddy & Reddy, 2010).
Pharmacological Screening
Binoy et al. (2021) focused on synthesizing fluorinated heterocyclic compounds, including derivatives of this compound, for pharmacological screening, emphasizing their potential in drug development (Binoy et al., 2021).
Properties
IUPAC Name |
4-bromo-6-fluoro-2-methyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIIMTGEHWHMBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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